molecular formula C6H13ClFN B14849102 (2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride

(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride

Cat. No.: B14849102
M. Wt: 153.62 g/mol
InChI Key: HOQOYMCKWUCMPS-UHFFFAOYSA-N
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Description

(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl It is a derivative of cyclobutylmethanamine, where a fluoromethyl group is attached to the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the fluorination of cyclobutylmethanamine. One common method is the reaction of cyclobutylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylmethanamine.

    Substitution: Formation of substituted cyclobutylmethanamine derivatives.

Scientific Research Applications

(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl (2-fluorophenyl)methanamine hydrochloride
  • 1-(2-fluorocyclobutyl)methanamine hydrochloride
  • [1-(2-Fluorophenyl)cyclobutyl]methanamine hydrochloride

Uniqueness

(2-(Fluoromethyl)cyclobutyl)methanamine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

[2-(fluoromethyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c7-3-5-1-2-6(5)4-8;/h5-6H,1-4,8H2;1H

InChI Key

HOQOYMCKWUCMPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CN)CF.Cl

Origin of Product

United States

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